molecular formula C13H22N2 B13248822 (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine

(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine

Cat. No.: B13248822
M. Wt: 206.33 g/mol
InChI Key: AMFKXUMHYGOHSN-UHFFFAOYSA-N
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Description

“(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine” is a secondary amine featuring a branched 3,3-dimethylbutyl group and a 1-(pyridin-2-yl)ethyl substituent. This combination suggests applications in catalysis, pharmaceuticals, or as a chiral ligand in asymmetric synthesis.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

3,3-dimethyl-N-(1-pyridin-2-ylethyl)butan-1-amine

InChI

InChI=1S/C13H22N2/c1-11(12-7-5-6-9-15-12)14-10-8-13(2,3)4/h5-7,9,11,14H,8,10H2,1-4H3

InChI Key

AMFKXUMHYGOHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NCCC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analysis

The compound’s molecular formula is C₁₃H₂₂N₂ , derived from:

  • 3,3-Dimethylbutyl : C₆H₁₁ (branched alkyl chain).
  • 1-(Pyridin-2-yl)ethyl : C₇H₈N (pyridine ring at the 2-position linked to an ethyl group).

The secondary amine nitrogen bridges these substituents, creating a chiral center if the 1-(pyridin-2-yl)ethyl group is asymmetrically substituted. This structural motif is shared with several analogs in the evidence, enabling comparative analysis .

Substituent Effects

Pyridine Substituents
  • 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline (): Replaces the dimethylbutyl group with a 4-chlorophenyl moiety. The electron-withdrawing chlorine reduces amine basicity compared to the electron-donating dimethylbutyl group in the target compound. This affects reactivity in protonation or alkylation reactions .
  • Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (): Incorporates a trifluoromethyl group on the pyridine ring.
Alkyl Chain Variations
  • 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine (): Features a cyclic dimethylpyrrolidine group instead of dimethylbutyl. The constrained ring structure reduces conformational flexibility, which may limit steric accessibility in coordination chemistry compared to the linear dimethylbutyl chain .

Physicochemical Properties

  • Lipophilicity: The 3,3-dimethylbutyl group in the target compound likely increases logP (octanol-water partition coefficient) compared to shorter-chain analogs like ethyl or propyl derivatives. This enhances membrane permeability, a critical factor in drug design.
  • Basicity : The pyridine nitrogen (pKa ~1–2) is less basic than the aliphatic amine (pKa ~9–11). Substituents like -Cl () or -CF₃ () further modulate electronic effects, altering solubility and reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine C₁₃H₂₂N₂ 3,3-Dimethylbutyl, pyridin-2-yl ethyl High lipophilicity, chiral ligand Target
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline C₁₃H₁₃ClN₂ 4-Chlorophenyl, pyridin-2-yl ethyl Crystalline, sec-amine structure
Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine C₁₂H₁₈F₃N₃ Diethyl, 3-CF₃-pyridin-2-yl Enhanced metabolic stability

Biological Activity

(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C13_{13}H18_{18}N2_2
  • Molecular Weight : 218.30 g/mol

The structure features a dimethylbutyl group attached to a pyridine ring via an ethylamine linker, which may influence its interaction with biological targets.

Receptor Interactions

Research indicates that compounds with similar structures often interact with various G protein-coupled receptors (GPCRs). GPCRs are pivotal in mediating cellular responses to hormones and neurotransmitters. For instance, studies have shown that certain amines can activate β-adrenoceptors, leading to increased cyclic AMP levels in cells .

Table 1: Potential Receptor Targets for (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine

Receptor TypeMechanism of ActionReferences
β-AdrenoceptorsActivates adenylyl cyclase
Muscarinic ReceptorsModulates intracellular calcium levels
Other GPCRsPotential activation through Gα subunits

Pharmacological Effects

The biological activities of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine have been explored in several studies focusing on its pharmacological effects:

  • Antidepressant-like Effects : Some derivatives have shown promise in modulating serotonin and norepinephrine levels, suggesting potential antidepressant properties .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects against oxidative stress in neuronal cells .

Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through modulation of antioxidant pathways.

Study 2: Behavioral Studies

In behavioral assays using rodent models, compounds similar to (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine exhibited significant changes in locomotor activity and anxiety-like behaviors, suggesting central nervous system activity.

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